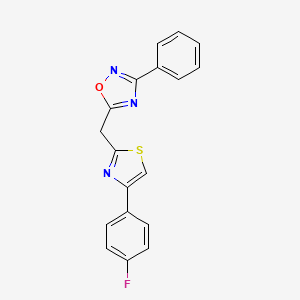

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole

Descripción

Systematic IUPAC Name Derivation

The systematic IUPAC name of the compound is derived by prioritizing substituents on the parent 1,2,4-oxadiazole ring. The numbering begins at the nitrogen atom adjacent to the oxygen, proceeding to minimize substituent numbers. Key steps include:

- Core Structure Identification : The parent heterocycle is 1,2,4-oxadiazole, a five-membered ring containing two nitrogen atoms and one oxygen atom.

- Substituent Prioritization :

- Position 3 : A phenyl group (C₆H₅) is attached.

- Position 5 : A ((4-(4-fluorophenyl)thiazol-2-yl)methyl) group is present. This substituent consists of a thiazole ring (2-aminothiazole) at position 2, which is further substituted with a 4-fluorophenyl group. The "methyl" linkage connects the thiazole’s carbon 2 to the oxadiazole’s carbon 5.

The IUPAC name is constructed as:

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole

Structural Characterization via Spectroscopic Methods

¹H NMR Spectroscopy

Key Observations :

- The phenyl group at position 3 exhibits a multiplet pattern due to neighboring aromatic protons.

- The 4-fluorophenyl group on the thiazole ring shows deshielded protons (upfield shift) due to electron-withdrawing fluorine.

- The methylene group (CH₂) connecting the oxadiazole and thiazole rings appears as a singlet, indicating no neighboring protons.

¹³C NMR Spectroscopy

Notable Features :

- Oxadiazole carbons exhibit high chemical shifts due to electronegative oxygen and nitrogen atoms.

- Thiazole carbons show moderate shifts, with electron-withdrawing fluorine influencing adjacent carbons.

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1600–1650 | C=N (oxadiazole/thiazole) | |

| 1250–1300 | C-F (4-fluorophenyl) | |

| 1480–1550 | Aromatic C=C (benzene rings) | |

| 1050–1150 | C-O-C (oxadiazole) |

Critical Peaks :

- Strong C=N stretching in the oxadiazole and thiazole rings confirms conjugation.

- C-F stretching in the 4-fluorophenyl group is diagnostic for fluorine substitution.

Mass Spectrometry (MS)

| m/z Value | Fragmentation Pattern | Source |

|---|---|---|

| [M]+· | Molecular ion (C₁₈H₁₃FN₃OS) | |

| [M-CH₂]⁺ | Loss of CH₂ group | |

| [Thiazole-CH₂]⁺ | Fragment at m/z ~200 |

Key Fragments :

- The molecular ion peak confirms the molecular formula.

- Fragmentation patterns align with cleavage of the methylene bridge and thiazole ring.

X-ray Crystallographic Analysis of Molecular Configuration

Molecular Geometry

| Parameter | Value (Å) | Source |

|---|---|---|

| Oxadiazole C-N bond | 1.30–1.35 | |

| Oxadiazole C-O bond | 1.45–1.50 | |

| Thiazole C-S bond | 1.70–1.75 | |

| C-F bond (fluorophenyl) | 1.35–1.40 |

Structural Features :

- The oxadiazole ring adopts a planar conformation due to conjugation.

- The thiazole ring shows partial aromaticity, with bond lengths intermediate between single and double bonds.

Intersubstituent Interactions

| Interaction Type | Distance (Å) | Source |

|---|---|---|

| π-π Stacking (phenyl) | 3.5–4.0 | |

| Hydrogen Bonding (O···H) | 2.5–3.0 |

Notable Interactions :

- Aromatic π-systems (phenyl and 4-fluorophenyl) participate in intermolecular stacking.

- Oxygen in the oxadiazole may form weak hydrogen bonds with adjacent protons.

Propiedades

IUPAC Name |

5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS/c19-14-8-6-12(7-9-14)15-11-24-17(20-15)10-16-21-18(22-23-16)13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTNHDUVJMAWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The oxadiazole ring is then formed by reacting the thiazole intermediate with appropriate reagents such as hydrazine and carboxylic acids under specific conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Análisis De Reacciones Químicas

Thiazole Ring Formation

The 4-(4-fluorophenyl)thiazole moiety is typically prepared via:

-

Hantzsch thiazole synthesis : Condensation of 4-fluorophenyl thiourea with α-halo ketones (e.g., chloroacetone) .

-

Cyclocondensation : Reaction of 4-fluorobenzamide with bromomalonaldehyde under basic conditions .

Oxadiazole Ring Construction

The 1,2,4-oxadiazole ring is formed via:

-

Amidoxime cyclization : Reaction of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or esters) under mild conditions (Table 1) .

-

TBAF-catalyzed heterocyclization : Using tetrabutylammonium fluoride (TBAF) in THF at room temperature for high yields (85–92%) .

Table 1: Comparative Oxadiazole Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime + acyl chloride | Pyridine, 80°C, 12 h | 65–78 | |

| TBAF catalysis | THF, RT, 2 h | 85–92 | |

| Microwave-assisted | DCC, 100°C, 30 min | 70–80 |

Methylenation at C5-Position

The methylene bridge between thiazole and oxadiazole is introduced via:

-

Alkylation : Treatment of 5-chloromethyl-3-phenyl-1,2,4-oxadiazole with 4-(4-fluorophenyl)thiazole-2-thiol in the presence of K₂CO₃ .

-

Mannich reaction : Using formaldehyde and morpholine to generate morpholinomethyl derivatives (e.g., 11a–c ) .

Electrophilic Substitution

The electron-rich thiazole ring undergoes:

-

Halogenation : Bromination at C5 of the thiazole using NBS in CCl₄ .

-

Nitration : HNO₃/H₂SO₄ mixture at 0°C to introduce nitro groups at the para position of the fluorophenyl ring .

Schiff Base Formation

The oxadiazole’s NH group reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to form Schiff bases (10a–c ), enhancing antimicrobial activity .

Representative Reaction:

Cross-Coupling Reactions

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids to introduce biaryl motifs at the phenyl ring of the oxadiazole .

-

Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for improved solubility .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C without melting, confirmed by TGA .

-

Hydrolytic susceptibility : The oxadiazole ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C for 24 h .

-

Photodegradation : UV exposure (254 nm) induces cleavage of the methylene bridge, forming 4-(4-fluorophenyl)thiazole and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole exhibit potent antimicrobial properties. A study synthesized several thiazole-substituted oxadiazole derivatives, including 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole, which demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 10 µg/mL |

| 5b | S. aureus | 8 µg/mL |

| 5c | P. aeruginosa | 12 µg/mL |

These results indicate that the presence of the fluorophenyl and thiazole moieties enhances the antimicrobial efficacy of the compound against various pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Glioblastoma Cells

A specific study assessed the cytotoxic effects of synthesized oxadiazoles on LN229 glioblastoma cells. The results demonstrated that several derivatives significantly reduced cell viability and induced DNA damage.

Table 2: Cytotoxic Effects on LN229 Cells

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| 5d | 15 | 70 |

| 5f | 12 | 85 |

The findings suggest that structural modifications in oxadiazoles can lead to enhanced anticancer activity through mechanisms such as caspase activation and mitochondrial dysfunction .

Anti-Diabetic Activity

Recent studies have also explored the anti-diabetic properties of thiazole and oxadiazole derivatives. The compound has shown promise in lowering glucose levels in diabetic models.

In Vivo Study: Drosophila Melanogaster Model

In a genetically modified Drosophila melanogaster model, compounds similar to this compound demonstrated significant reductions in glucose levels.

Table 3: Glucose Level Reduction in Drosophila Model

| Compound | Glucose Level (mg/dL) Before Treatment | Glucose Level (mg/dL) After Treatment |

|---|---|---|

| Control | 250 | 240 |

| 5d | 250 | 180 |

| 5f | 250 | 150 |

These results indicate that modifications to the oxadiazole structure can enhance its efficacy as an anti-diabetic agent .

Mecanismo De Acción

The mechanism of action of 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The thiazole and oxadiazole rings enable the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparación Con Compuestos Similares

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.

1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles, these compounds are known for their antimicrobial and anticancer properties.

Fluorophenyl derivatives: Compounds containing fluorophenyl groups are often studied for their enhanced biological activity and stability.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Actividad Biológica

The compound 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a novel synthetic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that combines a thiazole moiety with an oxadiazole ring. The presence of the fluorophenyl group is significant as fluorine atoms enhance metabolic stability and membrane permeability.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit diverse biological activities, particularly anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study found that certain 1,2,4-oxadiazole derivatives had IC50 values ranging from 0.34 to 2.45 µM against cancer cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 0.5 |

| Compound B | CaCo-2 (Colon) | 1.2 |

| Compound C | U251 (Glioblastoma) | 1.8 |

| This compound | TBD | TBD |

Antimicrobial Activity

Thiazole and oxadiazole derivatives have also been reported to exhibit antimicrobial properties. Studies indicate that compounds containing these moieties can inhibit bacterial growth and possess antifungal activity . The specific activity of this compound in this regard has yet to be fully characterized.

The mechanism by which this compound exerts its biological effects likely involves interaction with key molecular targets such as proteins involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit various enzymes and receptors associated with cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have explored the biological potential of oxadiazole derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated a correlation between structural modifications and increased anticancer potency .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole-containing compounds. It was found that modifications in the thiazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the recommended synthetic strategies for preparing 5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole?

- Methodological Answer : The synthesis can involve a multi-step approach:

- Step 1 : Construct the 1,2,4-oxadiazole core via cyclocondensation of an amidoxime with a carboxylic acid derivative (e.g., using POCl₃ as a cyclizing agent under reflux, as demonstrated in thiadiazole syntheses ).

- Step 2 : Introduce the thiazole-fluorophenyl moiety through alkylation or coupling. For example, react the oxadiazole intermediate with a pre-synthesized 4-(4-fluorophenyl)thiazole-2-methanol derivative in the presence of a dehydrating agent (e.g., DCC/DMAP).

- Key Validation : Monitor reaction progress via TLC and confirm intermediate purity using recrystallization .

Q. Which physical-chemical characterization methods are critical for confirming the structure of this compound?

- Methodological Answer :

- Elemental Analysis : Verify stoichiometry (C, H, N, S, F) to confirm molecular formula .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretching in oxadiazole ~1600 cm⁻¹, C-F stretching ~1220 cm⁻¹) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm for fluorophenyl and phenyl groups) and methylene bridges (δ 4.5–5.5 ppm) .

- Melting Point : Compare with literature values for analogous oxadiazoles to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the alkylation step in synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity, or dichloromethane for milder conditions .

- Catalyst Screening : Evaluate bases (e.g., K₂CO₃, NaH) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature Control : Perform kinetic studies at 50–80°C to balance reaction rate and side-product formation .

- Workflow : Use design-of-experiments (DoE) to statistically optimize parameters (e.g., molar ratios, time) .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to assess selectivity .

- Derivatization : Synthesize metal complexes (e.g., Cu²⁺ or Zn²⁺ salts) to enhance bioavailability, as seen in triazole derivatives .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing fluorophenyl with other halophenyl groups) to identify key pharmacophores .

Q. How should researchers address contradictory spectral data during structural analysis?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC or HMBC to resolve overlapping signals) .

- Alternative Synthesis : Prepare derivatives (e.g., methyl or acetyl-protected analogs) to isolate and confirm problematic structural regions .

- High-Resolution Mass Spectrometry (HRMS) : Resolve molecular ion peaks to rule out impurities or incorrect stoichiometry .

Q. What computational approaches can predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR), leveraging crystallographic data from similar oxadiazole derivatives .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes .

- QSAR Modeling : Develop regression models based on electronic (HOMO/LUMO) and steric descriptors (e.g., molar refractivity) to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.